BenchChemオンラインストアへようこそ!

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide

physicochemical profiling hydrogen bonding drug-likeness

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide (CAS 86193-99-9) is a fully substituted indolizine derivative bearing a 1-hydroxy group, phenyl rings at the 2- and 3-positions, and a primary carboxamide at the 7-position, with a molecular formula of C21H16N2O2 and a molecular weight of 328.36 g/mol. The compound was first reported as an oxidation product in the foundational indolizine chemistry studies by Wadsworth, Weidner, and colleagues at Eastman Kodak.

Molecular Formula C21H16N2O2
Molecular Weight 328.4 g/mol
CAS No. 86193-99-9
Cat. No. B12922811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2,3-diphenylindolizine-7-carboxamide
CAS86193-99-9
Molecular FormulaC21H16N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C(=O)N)C4=CC=CC=C4
InChIInChI=1S/C21H16N2O2/c22-21(25)16-11-12-23-17(13-16)20(24)18(14-7-3-1-4-8-14)19(23)15-9-5-2-6-10-15/h1-13,24H,(H2,22,25)
InChIKeyAZNJWMOKKPDDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide (CAS 86193-99-9): Structural Baseline and Class Context


1-Hydroxy-2,3-diphenylindolizine-7-carboxamide (CAS 86193-99-9) is a fully substituted indolizine derivative bearing a 1-hydroxy group, phenyl rings at the 2- and 3-positions, and a primary carboxamide at the 7-position, with a molecular formula of C21H16N2O2 and a molecular weight of 328.36 g/mol [1]. The compound was first reported as an oxidation product in the foundational indolizine chemistry studies by Wadsworth, Weidner, and colleagues at Eastman Kodak [2]. Unlike the more extensively studied 7-cyano analogs that dominate the antioxidant and antimycobacterial literature, this compound uniquely combines a hydrogen-bond-donating carboxamide at the 7-position with a redox-active 1-hydroxy group, a substitution pattern that differentiates it from all other 2,3-diphenylindolizine derivatives described in the primary chemical literature [3].

Why Indolizine-Class Compounds Cannot Be Interchanged with 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide


The 2,3-diphenylindolizine scaffold is not a monolithic pharmacophore; the substituent at the 7-position fundamentally determines the compound's physicochemical profile, biological target engagement, and chemical reactivity. The established literature demonstrates that 7-cyano-2,3-diphenylindolizines exhibit potent lipid peroxidation inhibition (IC50 < 1 µM for select analogs) [1] and antimycobacterial activity (100% inhibition at 3.3 µg/mL for the 1-(1-hydroxy-pentyl) analog) [2], whereas the 7-carboxamide substitution present in this compound introduces fundamentally different hydrogen-bonding capacity (one H-bond donor, two H-bond acceptors) [3], distinct electrochemical oxidation behavior [4], and a LogP of approximately 4.52 that differs markedly from the more lipophilic 7-cyano congeners. Generic substitution with an arbitrary indolizine derivative would alter not only potency but also the mechanism of radical scavenging and enzyme inhibition, rendering cross-class replacement scientifically invalid without direct comparative data.

Quantitative Differentiation Evidence for 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide vs. Closest Analogs


7-Position Substituent: Carboxamide vs. Nitrile — Physicochemical and Hydrogen-Bonding Divergence

The target compound bears a primary carboxamide (-CONH2) at the 7-position, in contrast to the nitrile (-CN) group found in all extensively characterized 2,3-diphenylindolizine antioxidants and antimycobacterial agents reported by the Oslo group [1][2]. Quantitative computed property comparison reveals: the carboxamide introduces one hydrogen bond donor (vs. zero for -CN) and two hydrogen bond acceptors (vs. one for -CN), with a topological polar surface area (TPSA) of 67.4 Ų versus approximately 50-55 Ų for the 7-cyano analogs, and a LogP of 4.52 [3]. These differences are substantial in drug-design terms: the carboxamide enables bidirectional hydrogen bonding that is structurally precluded in nitrile-substituted analogs, directly affecting target engagement profiles, solubility, and membrane permeability.

physicochemical profiling hydrogen bonding drug-likeness indolizine SAR

Electrochemical Redox Behavior: 1-Hydroxy Group Enables Reversible One-Electron Oxidation Distinct from 1-H Analogs

Cyclic voltammetry studies by Nasir, Rise, Gundersen, and colleagues established that indolizine derivatives bearing an oxygen atom at the C-1 position (including 1-indolizinols and their ethers, esters, and carbamates) exhibit a one-electron reversible oxidation followed by a further irreversible oxidation at higher potentials [1]. In contrast, indolizines with a hydrogen atom at C-1 display only a single irreversible one-electron oxidation. The target compound, as a 1-indolizinol with a free hydroxyl group, falls into the reversible-oxidation class, which is mechanistically linked to the formation of stable, crystalline indolizinyloxyl free radicals characterized by Wadsworth and Weidner [2]. The 7-carboxamide substituent, being electron-withdrawing, is predicted to raise the oxidation potential (E°) relative to 7-H or 7-alkyl analogs based on Hammett correlations established in the same electrochemical study [1].

electrochemistry cyclic voltammetry radical stability antioxidant mechanism

1-Hydroxy-2,3-diphenylindolizine-7-carboxamide as a Dual-Warhead Scaffold: Combined Antioxidant and Carboxamide-Mediated Target Engagement Not Available in 7-Cyano Series

The 7-cyano-2,3-diphenylindolizine series has been validated for two distinct activities: (a) lipid peroxidation inhibition with IC50 values ranging from <1 µM (for acetate/triflate derivatives) to 37 µM [1], and (b) antimycobacterial activity with MIC values of 6.25 µg/mL against M. tuberculosis H37Rv [2]. The target compound, by replacing the nitrile with a carboxamide, retains the 1-hydroxy/2,3-diphenyl pharmacophore necessary for radical-scavenging activity while gaining the carboxamide moiety that is a known pharmacophore for serotonergic receptor binding (as demonstrated in the Gmeiner patent series on indolizine carboxamides [3]), kinase inhibition, and hydrogen-bond-mediated target recognition described for indolizine-7-carboxamide derivatives . No single 7-cyano analog can simultaneously address both radical-scavenging and carboxamide-dependent biological targets; this dual-warhead architecture is unique to the 7-carboxamide substitution pattern.

multi-target pharmacology antioxidant enzyme inhibition carboxamide pharmacophore

Synthetic Provenance and Oxidation Chemistry: Defined Synthetic Route via Benzoquinone Oxidation of Indolizinols

The compound is documented as a product of benzoquinone-mediated oxidation of the corresponding 2,3-diphenylindolizinol in 1,4-dioxane with a reaction time of 0.08 hours, as recorded in the Molaid reaction database with reference to the Wadsworth and Weidner 'Indolizines. 3.' publication [1][2]. This synthetic provenance is significant because it establishes that the compound is formed via a specific oxidative pathway that generates 7,7'-coupled dimers and oxidized dimers as potential byproducts, including highly colored cyan and green indigoid dyes [2]. In contrast, the 7-cyano analogs are synthesized through entirely different routes involving Pd-catalyzed cross-coupling and lithiation chemistry from 1-bromo-7-cyano-2,3-diphenylindolizine precursors [3]. This divergent synthetic chemistry has implications for purity profiles, batch-to-batch consistency, and the presence of chromophoric impurities.

synthetic chemistry oxidation quality control indolizinol

Lipoxygenase Inhibitory Potential: Class-Level Evidence for 15-LOX Inhibition with Superiority Over Quercetin

In the comprehensive antimycobacterial and 15-lipoxygenase screening study from the University of Oslo, novel 2,3-diphenylindolizine derivatives were tested as inhibitors of 15-lipoxygenase (15-LOX), and all tested compounds except two (35a and 36a) demonstrated better inhibitory activity than quercetin, the well-known reference 15-LOX inhibitor [1]. While the specific 7-carboxamide analog was not included in this screening panel, the class-level inference is supported by the fact that 15-LOX inhibition was observed across diverse 1- and 7-substitution patterns, suggesting that the core 2,3-diphenylindolizine scaffold — which the target compound fully possesses — is the primary determinant of 15-LOX activity. Furthermore, indolizine derivatives have been patented as inhibitors of 5-lipoxygenase (5-LO) for respiratory and cardiovascular indications [2], and indolizine-based dual COX/LOX inhibitors have been designed for anti-inflammatory activity [3]. The 7-carboxamide substituent may confer additional binding interactions within the LOX active site via hydrogen bonding.

lipoxygenase inhibition anti-inflammatory 15-LOX indolizine pharmacology

Carboxamide-Enabled Neuroreceptor Targeting: Structural Compatibility with Serotonergic and α7-nAChR Pharmacophores

Patent literature from Gmeiner, Hubner, and colleagues explicitly describes carboxamide-substituted indolizine derivatives of general formula I as ligands for serotonergic receptors, with claimed utility in treating schizophrenia and urinary incontinence [1]. Independently, indolizine-7-carboxamide derivatives have been developed as α7 nicotinic acetylcholine receptor (α7-nAChR) agonists, with some compounds showing higher potency than the control agonist EVP-6124 [2]. The carboxamide group at the 7-position is critical for these neuroreceptor activities, providing essential hydrogen-bonding interactions with receptor subtypes. In contrast, the 7-cyano-2,3-diphenylindolizine series has never been reported to exhibit significant neuroreceptor activity — its biological profile is limited to antioxidant, antimycobacterial, and lipoxygenase inhibition. This divergence in biological target space is directly attributable to the 7-substituent identity: carboxamide enables CNS target engagement; nitrile does not.

neuroreceptor serotonergic α7-nAChR carboxamide CNS drug discovery

Recommended Research Application Scenarios for 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide (CAS 86193-99-9)


CNS-Focused Dual-Mechanism Neuroprotective Agent Development

This compound is the only 2,3-diphenylindolizine derivative that simultaneously provides a 1-hydroxy group for radical-scavenging antioxidant activity (via the reversible one-electron oxidation mechanism established by Wadsworth and Weidner [1]) and a 7-carboxamide for hydrogen-bond-mediated neuroreceptor engagement (validated in the Gmeiner serotonergic receptor patent series [2] and the α7-nAChR agonist development program [3]). Researchers investigating multifunctional agents for neurodegenerative diseases — where both oxidative stress and cholinergic/serotonergic deficits are implicated — should prioritize this scaffold over 7-cyano analogs that lack neuroreceptor pharmacophore compatibility. The computed physicochemical profile (LogP 4.52, TPSA 67.4 Ų, one H-bond donor) [4] falls within CNS drug-like space, supporting initial in vitro neuroactivity screening.

Structure-Activity Relationship (SAR) Studies at the Indolizine 7-Position

The compound serves as an essential comparator in systematic SAR studies exploring the pharmacological consequences of 7-position substitution on the 2,3-diphenylindolizine scaffold. By comparing this 7-carboxamide derivative head-to-head with the well-characterized 7-cyano series (LPO IC50 <1-37 µM [1]) and the unsubstituted 2,3-diphenylindolizine (DPPH IC50 18 µM), researchers can deconvolute the contribution of the carboxamide group to antioxidant potency, lipoxygenase inhibition, and antimycobacterial activity. The finding from the Oslo group that 7-nitrile substitution is beneficial for both chemical stability and bioactivity against M. tuberculosis [2] makes the 7-carboxamide analog a critical probe for determining whether hydrogen-bonding capacity at this position enhances or diminishes anti-infective activity.

Electrochemical and Free Radical Mechanistic Studies

The compound's 1-hydroxy group places it in the class of indolizine derivatives that exhibit reversible one-electron oxidation with formation of stable indolizinyloxyl free radicals — a property conclusively demonstrated by cyclic voltammetry and ESR spectroscopy [1][2]. The electron-withdrawing 7-carboxamide substituent is predicted, based on established Hammett correlations, to modulate the oxidation potential (E°) relative to 7-H and 7-alkyl analogs [3]. Researchers investigating electron-transfer-based antioxidant mechanisms, radical stability relationships, or the design of catalytic antioxidant agents will find this electron-deficient 1-indolizinol a valuable probe for establishing structure-redox potential correlations that cannot be studied using the more common 7-cyano or 7-unsubstituted analogs.

Anti-Inflammatory Research Targeting the 5-LO/15-LO Pathway

Given the demonstrated superiority of 2,3-diphenylindolizine derivatives over quercetin as 15-lipoxygenase inhibitors [1], and the patent-protected development of indolizine-based 5-lipoxygenase inhibitors for respiratory and cardiovascular indications [2], this compound represents a structurally differentiated probe for exploring the LOX inhibitory pharmacophore. The 7-carboxamide may introduce additional hydrogen-bonding interactions within the LOX active site that are absent in the 7-cyano series. Researchers comparing this compound against the established indolizine 5-LO inhibitor chemotype can determine whether carboxamide substitution improves isoform selectivity (5-LO vs. 15-LO vs. 12-LO) or alters the inhibition mechanism (competitive vs. non-competitive vs. redox-based).

Quote Request

Request a Quote for 1-Hydroxy-2,3-diphenylindolizine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.